
3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group, a sulfonyl group, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 3-chloropyridine-4-amine.
Sulfonylation: The 3-chloropyridine-4-amine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Piperazine Introduction: The final step involves the reaction of the sulfonylated intermediate with 4-methylpiperazine to form the desired compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific properties.
Biological Studies: It is employed in biological assays to study its effects on various biological pathways and targets.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-methylpiperazin-1-yl)aniline
- 5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1H-benzo[d]-imidazole hydrochloride
- 2-{5-[(4-ethylpiperazin-1-yl)-sulfonyl]-2-methoxyphenyl}-1H-benzo[d]imidazole hydrochloride
Uniqueness
3-Chloro-5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-4-amine is unique due to the specific combination of functional groups it possesses
Propriétés
Formule moléculaire |
C10H15ClN4O2S |
|---|---|
Poids moléculaire |
290.77 g/mol |
Nom IUPAC |
3-chloro-5-(4-methylpiperazin-1-yl)sulfonylpyridin-4-amine |
InChI |
InChI=1S/C10H15ClN4O2S/c1-14-2-4-15(5-3-14)18(16,17)9-7-13-6-8(11)10(9)12/h6-7H,2-5H2,1H3,(H2,12,13) |
Clé InChI |
MOJYIICFGOXMCV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


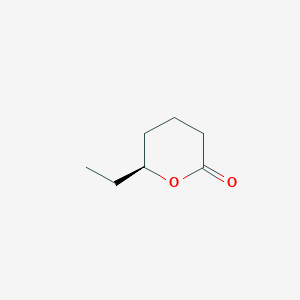
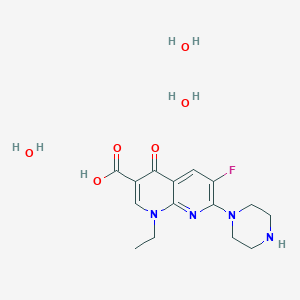
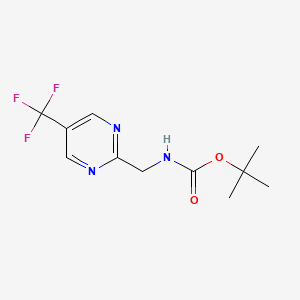
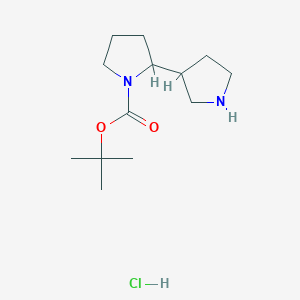


![3-[(4-methoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B15060230.png)
![4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide](/img/structure/B15060234.png)

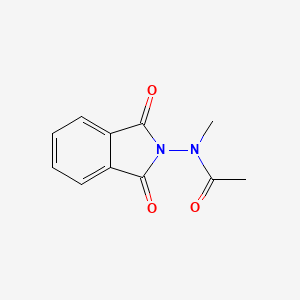
![methyl (3aS,4S,6S,6aS)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B15060261.png)
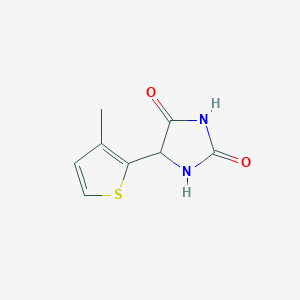
![5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid;methyl 2,2,2-trifluoroacetate](/img/structure/B15060267.png)
![2-[3-(4-Carbamoylphenyl)prop-2-enoylamino]-3-methylbutanoic acid](/img/structure/B15060273.png)
